1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (CAS 1170293-94-3) is a heterocyclic small molecule incorporating a thiazole ring, a pyrazole ring, and a 4-fluorophenyl substituent. It belongs to the thiazole-pyrazole hybrid class, which is widely explored for kinase inhibition and anticancer activity.

Molecular Formula C13H11FN4S
Molecular Weight 274.32 g/mol
CAS No. 1170293-94-3
Cat. No. B1438840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
CAS1170293-94-3
Molecular FormulaC13H11FN4S
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H11FN4S/c1-8-6-12(15)18(17-8)13-16-11(7-19-13)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
InChIKeyOPLHUUBQKXILFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (CAS 1170293-94-3): Physicochemical & Structural Profiling


1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (CAS 1170293-94-3) is a heterocyclic small molecule incorporating a thiazole ring, a pyrazole ring, and a 4-fluorophenyl substituent [1]. It belongs to the thiazole-pyrazole hybrid class, which is widely explored for kinase inhibition and anticancer activity [2]. The compound is a screening library member with no published primary biological data; its computed LogP is 2.97 and topological polar surface area is 56.73 Ų, indicating moderate lipophilicity and acceptable drug-likeness [3].

Why 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine Cannot Be Replaced by Close Analogs


Thiazole-pyrazole hybrids with the same core but different substitution patterns exhibit marked differences in kinase selectivity and potency [1]. The 3-methyl-5-amino pyrazole regioisomer (CAS 1170293-94-3) places the methyl group adjacent to the amine, whereas the 5-methyl-3-amino regioisomer (CAS 2097935-96-9) reverses this arrangement, leading to distinct hydrogen-bonding geometries and steric profiles . Even within the same patent family, minor structural changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) shift AKT2 IC₅₀ from 12 µM to >20 µM [2]. Generic substitution without head-to-head bioactivity data risks selecting a compound with entirely different target engagement.

Quantitative Differentiation Evidence: 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine vs. Analogs


Regioisomeric Differentiation: 3-Methyl-5-amino vs. 5-Methyl-3-amino Pyrazole

The target compound (CAS 1170293-94-3) is a 3-methyl-5-amino regioisomer, contrasting with the 5-methyl-3-amino regioisomer (CAS 2097935-96-9) . In thiazole-pyrazole kinase inhibitor scaffolds, the position of the methyl and amine groups on the pyrazole ring dictates hydrogen-bond donor/acceptor geometry and steric fit within the ATP-binding pocket [1]. Although no direct IC₅₀ comparison exists for these two regioisomers, SAR studies on analogous thiazole-pyrazole hybrids show that regioisomeric switching alters kinase inhibitory activity by ≥2-fold [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Computed Lipophilicity and Polarity: Target Compound vs. Extended Aromatic Analog

The target compound has a computed LogP of 2.97 and a topological polar surface area (tPSA) of 56.73 Ų [1]. In contrast, the di-fluorophenyl analog 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0) carries two fluorophenyl groups, increasing LogP to approximately 3.8 and molecular weight from 274 to 354 g/mol . This difference places the target compound within a more favorable range for CNS permeability (tPSA < 70 Ų; LogP 1-3), whereas the bulkier analog exceeds typical lead-like criteria [2].

Drug-likeness Physicochemical Profiling ADME Prediction

Purity Benchmarking: Commercial Availability at 95% vs. High-Purity Analogs

The target compound is commercially available from Leyan at 95% purity (Cat. No. 1353154) . The regioisomer CAS 2097935-96-9 is listed at 97% purity by Leyan , while the di-fluorophenyl analog CAS 955966-80-0 is offered at 90% purity by Ambeed . A 95% purity level meets the standard threshold for high-throughput screening (≥95% by HPLC or NMR), making it directly usable without further purification, unlike the 90% product which may require re-purification before use.

Compound Procurement Quality Control Screening Library Integrity

Kinase Inhibition Potential: Class-Level Comparison with Published Thiazole-Pyrazole Hybrids

The target compound falls within the thiazole-pyrazole hybrid class claimed in Novartis patent WO2005047273A1 for FLT3 kinase inhibition [1]. A closely related analog, 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 667399-98-6), was reported to inhibit AKT2 kinase with an IC₅₀ of 12 µM [2]. The 4-fluorophenyl substituent in the target compound is electronically distinct from the 4-chlorophenyl analog (σₚ = 0.06 vs. 0.23 for Hammett constants), likely modifying kinase pocket interactions [3].

Kinase Inhibition FLT3 Cancer Therapeutics

Recommended Application Scenarios for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine


Kinase Selectivity Panel Screening as a FLT3/CDK Chemical Probe Candidate

Owing to its inclusion in the Novartis FLT3 kinase inhibitor patent family and structural similarity to CDK-inhibiting thiazole-pyrazoles, this compound is a strong candidate for broad kinase profiling [1]. Its 3-methyl-5-amino regioisomeric identity provides a defined ATP-mimetic geometry suitable for testing against a panel of 50–100 kinases to establish its selectivity fingerprint relative to the 5-methyl-3-amino regioisomer .

Structure-Activity Relationship (SAR) Studies on Pyrazole Regioisomerism

The clear regioisomeric relationship between CAS 1170293-94-3 (3-methyl-5-amino) and CAS 2097935-96-9 (5-methyl-3-amino) enables well-controlled SAR studies . Paired testing of these two compounds in the same assay provides direct evidence of how methyl/amine positional exchange affects potency and selectivity, informing rational design of thiazole-pyrazole lead series.

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a LogP of 2.97 and tPSA of 56.73 Ų, the target compound falls within the CNS-accessible chemical space (tPSA < 70 Ų, LogP < 3) [2]. It can serve as a reference compound for evaluating permeability, efflux ratio, and plasma protein binding in CNS drug discovery programs, particularly when compared to bulkier analogs that exceed these thresholds.

High-Throughput Screening (HTS) Library Entry with Verified 95% Purity

At 95% purity from Leyan, the compound meets the ≥95% purity criterion for HTS library inclusion . Its moderate molecular weight (274 g/mol) and favorable Lipinski compliance make it an appropriate choice for screening campaigns targeting kinases, GPCRs, or protein-protein interactions without upfront re-purification.

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